molecular formula C19H22N2O3 B2620294 1-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-(2-methoxyphenyl)urea CAS No. 2034411-95-3

1-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-(2-methoxyphenyl)urea

Cat. No. B2620294
CAS RN: 2034411-95-3
M. Wt: 326.396
InChI Key: MCVPQQSUWSTPGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-(2-methoxyphenyl)urea, also known as GSK1363089, is a small molecule inhibitor of the mammalian target of rapamycin (mTOR). It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and metabolic diseases.

Mechanism of Action

1-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-(2-methoxyphenyl)urea inhibits the activity of mTOR, a serine/threonine kinase that plays a crucial role in cell growth, proliferation, and survival. mTOR exists in two distinct complexes, mTORC1 and mTORC2, which have different functions and downstream targets. This compound selectively inhibits mTORC1, which leads to the inhibition of protein synthesis, cell cycle progression, and angiogenesis. Inhibition of mTORC1 also activates autophagy, a cellular process that degrades damaged organelles and proteins, which can have both pro-survival and pro-death effects depending on the context.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the specific cell type and context. In cancer cells, this compound inhibits the growth and proliferation of cells by inducing cell cycle arrest and apoptosis. It also inhibits angiogenesis, which is necessary for tumor growth and metastasis. In neurodegenerative disorders, this compound has been shown to have neuroprotective effects by reducing oxidative stress, inflammation, and neuronal death. In metabolic diseases, this compound improves insulin sensitivity and glucose metabolism by inhibiting mTORC1 signaling.

Advantages and Limitations for Lab Experiments

1-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-(2-methoxyphenyl)urea has several advantages for lab experiments. It is a well-characterized and selective inhibitor of mTORC1, which makes it a valuable tool for studying the role of mTORC1 in various cellular processes. It is also relatively stable and can be easily synthesized in large quantities. However, this compound has some limitations as well. It has low solubility in water, which can make it difficult to use in certain assays. It also has limited selectivity for mTORC1 over mTORC2, which can lead to off-target effects.

Future Directions

There are several future directions for the study of 1-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-(2-methoxyphenyl)urea. One area of interest is the development of more selective mTORC1 inhibitors that have fewer off-target effects. Another area of interest is the combination of this compound with other drugs to enhance its therapeutic efficacy. For example, this compound has been shown to enhance the anti-tumor effects of chemotherapy and radiation therapy in preclinical models. Further studies are needed to determine the optimal combination strategies and dosing regimens. Finally, the potential use of this compound in personalized medicine approaches, where patients are selected based on specific molecular biomarkers, is an area of active investigation.

Synthesis Methods

The synthesis of 1-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-(2-methoxyphenyl)urea involves a multi-step process that starts with the reaction of 2-methoxyphenyl isocyanate with 2-methoxy-2,3-dihydro-1H-indene-2-carboxylic acid to form the corresponding urea derivative. The intermediate is then reacted with 2-chloro-N-(4-methoxyphenyl)acetamide to give the final product. The overall yield of the synthesis is around 15%, and the purity of the compound is greater than 98%.

Scientific Research Applications

1-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-(2-methoxyphenyl)urea has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo, including breast cancer, lung cancer, prostate cancer, and melanoma. It has also been shown to have neuroprotective effects in animal models of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. In addition, this compound has been investigated for its potential use in the treatment of metabolic diseases, such as type 2 diabetes and obesity.

properties

IUPAC Name

1-[(2-methoxy-1,3-dihydroinden-2-yl)methyl]-3-(2-methoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3/c1-23-17-10-6-5-9-16(17)21-18(22)20-13-19(24-2)11-14-7-3-4-8-15(14)12-19/h3-10H,11-13H2,1-2H3,(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCVPQQSUWSTPGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)NCC2(CC3=CC=CC=C3C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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